N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate intermediates under controlled conditions . The reaction conditions often involve temperatures ranging from 20°C to 60°C and the use of non-chlorinated organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques such as HPLC and NMR spectroscopy is common in monitoring the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity and selectivity towards these targets . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.
N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide: Used as a histone acetyltransferase activator.
Sorafenib: A kinase inhibitor with a similar trifluoromethyl group.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its pharmacokinetic properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H9ClF3N3O4S |
---|---|
Molecular Weight |
383.73 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C12H9ClF3N3O4S/c1-5-9(10(20)18-11(21)17-5)24(22,23)19-6-2-3-8(13)7(4-6)12(14,15)16/h2-4,19H,1H3,(H2,17,18,20,21) |
InChI Key |
XSXJYTGZOFSQSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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